molecular formula C19H29O6P B601002 [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid CAS No. 128948-00-5

[(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid

Cat. No. B601002
M. Wt: 384.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid, is a chemical substance with the molecular formula C19H29O6P . It is not intended for human or veterinary use but is used for research purposes.

Scientific Research Applications

Neuroprotective Properties and ER Stress Inhibition

The compound has been recognized for its potential neuroprotective properties. Sodium 4-phenylbutyrate, a related compound, has demonstrated significant neuroprotective effects against cerebral ischemic injury. It was found to mitigate infarction volume, reduce hemispheric swelling, and improve neurological status in a mouse model of hypoxia-ischemia. Moreover, it played a role in suppressing endoplasmic reticulum (ER)-mediated apoptosis and inflammation, indicating its therapeutic potential for cerebral ischemia treatment (Xin Qi et al., 2004).

Endoplasmic Reticulum Stress and Metabolic Diseases

The compound has also been involved in studies addressing ER stress and its link to chronic diseases. 4-Phenylbutyric acid, in particular, has been used as a chemical chaperone to alleviate ER stress. This mechanism has been shown to have therapeutic implications for metabolic diseases like diabetes. It led to the normalization of hyperglycemia, restoration of systemic insulin sensitivity, and resolution of fatty liver disease in diabetic mice (Umut Özcan et al., 2006).

Potential in Alzheimer’s Disease Treatment

Another notable application is in the treatment of Alzheimer's disease. Sodium 4-phenylbutyrate has been found to reverse spatial learning and memory deficits in mouse models of Alzheimer's without altering β-amyloid burden. It also reduced the phosphorylated form of tau, a significant factor in Alzheimer's pathology, potentially by affecting the glycogen synthase kinase 3β (GSK3β) (A. Ricobaraza et al., 2009).

Chemical Modulation and Drug Design

The compound's structural versatility has been utilized in drug design, particularly in developing pharmacophores for macrophage migration inhibitory factor (MIF). Modifications of the chemical structure resulted in varying binding orientations in the active site of MIF, providing insights for further structure-based drug design efforts (G. Crichlow et al., 2007).

Bone Selective Estrogen Mimetics

Research has also delved into the compound's potential as a bone-selective estrogen mimetic. Modifications in its structure have led to the development of analogues with differential bone loss suppressive effects, akin to those of selective estrogen receptor modulators (SERMs) like tamoxifen (V. N. Rubin et al., 2001).

properties

IUPAC Name

2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHVPSAAFKIBID-AFMDSPMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652296
Record name [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid

CAS RN

128948-00-5
Record name [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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